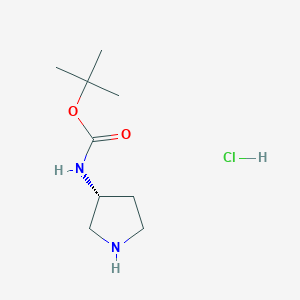(R)-3-(Boc-amino)pyrrolidine hydrochloride
CAS No.: 1416450-63-9
Cat. No.: VC2909566
Molecular Formula: C9H19ClN2O2
Molecular Weight: 222.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1416450-63-9 |
|---|---|
| Molecular Formula | C9H19ClN2O2 |
| Molecular Weight | 222.71 g/mol |
| IUPAC Name | tert-butyl N-[(3R)-pyrrolidin-3-yl]carbamate;hydrochloride |
| Standard InChI | InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-7-4-5-10-6-7;/h7,10H,4-6H2,1-3H3,(H,11,12);1H/t7-;/m1./s1 |
| Standard InChI Key | UYIZWZJKNFDMPB-OGFXRTJISA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CCNC1.Cl |
| SMILES | CC(C)(C)OC(=O)NC1CCNC1.Cl |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCNC1.Cl |
Introduction
(R)-3-(Boc-amino)pyrrolidine hydrochloride is a chiral compound that plays a significant role in organic synthesis and pharmaceutical research. It belongs to the class of pyrrolidines, featuring a tert-butoxycarbonyl (Boc) protecting group attached to the amino functionality of the pyrrolidine ring. This compound is crucial for its reactivity and stability in various chemical reactions, making it a versatile building block for more complex molecules.
Synthesis and Preparation
The synthesis of (R)-3-(Boc-amino)pyrrolidine hydrochloride typically involves the protection of the amino group in pyrrolidine using di-tert-butyl dicarbonate (BocO). The reaction proceeds through the formation of the Boc-protected amine, leading to the desired hydrochloride salt form after treatment with hydrochloric acid. For industrial applications, the synthesis can be scaled up using continuous flow reactors, enhancing efficiency and safety.
Synthetic Route
-
Starting Materials: Pyrrolidine derivatives.
-
Protection Step: Use of di-tert-butyl dicarbonate (BocO) to protect the amino group.
-
Salt Formation: Treatment with hydrochloric acid to form the hydrochloride salt.
Applications in Research and Industry
(R)-3-(Boc-amino)pyrrolidine hydrochloride is widely utilized in various fields due to its chiral nature and versatility as a building block.
Key Applications
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of pharmaceuticals, particularly for drugs targeting neurological disorders .
-
Peptide Synthesis: The Boc group allows for selective reactions, enhancing peptide assembly efficiency .
-
Chiral Building Blocks: Essential in asymmetric synthesis for creating enantiomerically pure substances .
-
Bioconjugation Applications: Facilitates the attachment of biomolecules, crucial in biomedical research and diagnostics .
Biological Activity and Potential Therapeutic Uses
(R)-3-(Boc-amino)pyrrolidine hydrochloride has shown potential biological activity, particularly in antimicrobial applications. Its derivatives have been evaluated for effectiveness against multi-drug resistant bacterial strains, indicating significant antibacterial properties.
Therapeutic Potential
-
Neurological Disorders: Used in the synthesis of histamine 3 (H3) receptor antagonists, which have potential applications in treating sleep-wake disturbances.
-
Antimicrobial Applications: Derivatives exhibit effectiveness against resistant bacterial strains like methicillin-resistant Staphylococcus aureus.
Safety and Handling
Handling (R)-3-(Boc-amino)pyrrolidine hydrochloride requires caution due to its potential to cause skin and eye irritation. Protective measures include wearing gloves, protective clothing, and eye protection .
Hazard Information
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume